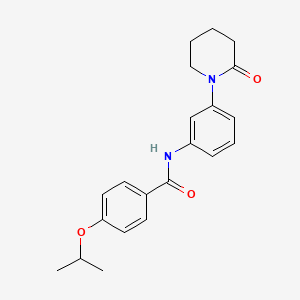

4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15(2)26-19-11-9-16(10-12-19)21(25)22-17-6-5-7-18(14-17)23-13-4-3-8-20(23)24/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGFILTUJDHSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.

Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group may yield a ketone, while reduction of the piperidinone moiety may produce a hydroxyl derivative.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Chemical Biology: It may be employed as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound could be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives with Varied Substituents

The following table highlights key structural and physicochemical differences between 4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide and analogous compounds:

Key Findings:

- Substituent Effects on Solubility : The thiazole sulfonamide derivative () exhibits higher polarity due to the sulfonamide group, which may enhance aqueous solubility compared to the target compound.

- Pharmacophore Influence : The 2-oxopiperidinyl group in the target compound offers a rigid lactam structure, which may confer selectivity for targets requiring hydrogen-bonding interactions, unlike the flexible piperazinyl group in .

Comparison with Heterocyclic Analogues

- Imidazole-Containing Benzamide () : The compound 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide introduces an imidazole ring, which can participate in π-π stacking and metal coordination, unlike the oxopiperidinyl group. This may broaden target selectivity but introduce metabolic instability .

- Sulfonamide Derivatives (): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (MW 616.9) demonstrate that sulfonamide groups enhance binding to enzymes like carbonic anhydrases but may increase toxicity risks .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight and Bioavailability : The target compound’s molecular weight (estimated ~380–400 g/mol) falls within the acceptable range for oral bioavailability, similar to derivatives in and .

- Metabolic Stability : The 2-oxopiperidinyl group may resist oxidative metabolism better than morpholinyl (e.g., 3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide in ) or imidazolyl groups, which are prone to CYP450-mediated degradation.

Biological Activity

4-isopropoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including an isopropoxy group and a piperidinone moiety. This compound is being investigated for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Structural Characteristics

The compound can be described by its IUPAC name: N-[3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide. Its molecular formula is , and it possesses a molecular weight of approximately 356.43 g/mol. The structure is characterized by:

- Isopropoxy Group : Contributes to the lipophilicity and potential bioactivity.

- Piperidinone Moiety : Offers a site for interaction with biological targets.

- Benzamide Core : Commonly associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidinone Moiety : Cyclization reactions involving suitable amines and carbonyl compounds.

- Attachment of the Phenyl Group : Utilization of methods like Suzuki-Miyaura coupling to introduce the phenyl ring.

- Final Coupling : Reaction between the piperidinone and benzoyl chloride derivatives to yield the final product.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidinone structures have shown activity against various cancer cell lines, suggesting that this compound may also possess similar capabilities.

Inhibition of Enzymatic Activity

Compounds with structural similarities have been evaluated for their ability to inhibit specific enzymes such as factor Xa (FXa). For example, research on related benzamides demonstrated potent FXa inhibition, which is crucial in anticoagulant therapy. The mechanism involves binding to the active site of FXa, potentially leading to therapeutic applications in coagulation disorders.

Toxicity Studies

In vitro toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of compounds in this class. Findings suggest that while some derivatives exhibit low toxicity levels, further studies are necessary to fully characterize the safety of this compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on FXa Inhibition :

- A study demonstrated that modifications in the piperidinone structure significantly enhanced FXa inhibitory activity, suggesting that structural optimization could lead to more effective anticoagulants.

- Zebrafish Embryo Toxicity Testing :

- Research indicated that certain benzamide derivatives showed minimal toxicity in zebrafish models, supporting their further development as safe therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.